ipratropium bromide

Overview

Description

Ipratropium bromide is a quaternary ammonium compound that acts as an anticholinergic agent. It is commonly used as a bronchodilator to treat respiratory conditions such as chronic obstructive pulmonary disease and asthma. The compound works by relaxing the smooth muscles in the airways, making it easier to breathe .

Mechanism of Action

Target of Action

Ipratropium bromide primarily targets the muscarinic acetylcholine receptors , specifically the M3 receptors . These receptors play a crucial role in the contraction of smooth muscles in the airways. By acting on these receptors, this compound can influence the bronchial muscle tone and mucus secretion .

Mode of Action

As an anticholinergic agent , this compound works by inhibiting the action of acetylcholine, a neurotransmitter that mediates the contraction of smooth muscles . It achieves this by competitively binding to the muscarinic acetylcholine receptors, thereby reducing the influence of acetylcholine on these receptors . This leads to the relaxation of smooth muscles in the airways, resulting in bronchodilation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway in the airways. By blocking the muscarinic acetylcholine receptors, this compound reduces the effect of acetylcholine, leading to a decrease in bronchial smooth muscle tone and mucus secretion . This results in the widening of the airways, facilitating better airflow .

Pharmacokinetics

This compound is commonly administered through inhalation, which allows it to produce a local effect without significant systemic absorption . The average clearance rate of ipratropium is 2.3 L/min with a renal clearance of 0.9 L/min . The elimination half-life is approximately 2 hours .

Result of Action

The primary result of this compound’s action is the relaxation of bronchial smooth muscles, leading to bronchodilation . This helps to alleviate symptoms associated with conditions like chronic obstructive pulmonary disease (COPD) and asthma by improving airflow . Additionally, it can also provide symptomatic relief for rhinorrhea associated with the common cold or seasonal allergic rhinitis .

Action Environment

The action of this compound is influenced by its method of administration. When administered through inhalation, it primarily acts on the airways, producing a local effect . The efficacy and stability of this compound can be influenced by factors such as the patient’s inhalation technique, the specific device used for administration, and the presence of other respiratory conditions .

Biochemical Analysis

Biochemical Properties

Ipratropium bromide acts as a nonselective muscarinic acetylcholine receptor antagonist and a bronchodilator . It competes with acetylcholine, inhibiting its action and thereby reducing the bronchoconstrictive effects of acetylcholine .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It is used to treat symptoms of chronic obstructive pulmonary disease (COPD) and asthma . It works by causing smooth muscles to relax , opening up the medium and large airways in the lungs .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as an anticholinergic agent. It appears to inhibit vagally mediated reflexes by antagonizing the action of acetylcholine . This antagonistic action is believed to be the primary mechanism by which this compound exerts its therapeutic effects.

Temporal Effects in Laboratory Settings

The onset of action for this compound is typically within 15 to 30 minutes and lasts for three to five hours This suggests that the effects of this compound can change over time in laboratory settings

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, a study in dogs showed that low-dose this compound can decrease airway size by the initial, preferential blockade of neuronal M2 muscarinic receptors, whereas a larger dose of this compound blocks M3 muscarinic receptors on airway smooth muscle, resulting in bronchodilation .

Metabolic Pathways

This compound is metabolized in the gastrointestinal tract by the activity of the cytochrome P-450 isoenzymes . The absorbed portion is partially metabolized by ester hydrolysis to inactive metabolites, tropic acid, and tropane .

Transport and Distribution

This compound is poorly absorbed into the systemic circulation following oral administration . It is commonly administered through inhalation, which allows it to produce a local effect without presenting a significant systemic absorption .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ipratropium bromide typically involves the reaction of ethyl phenylacetate with isopropyl tropanol to form phenylacetate isopropyl tropeine. This intermediate then undergoes substitution, reduction, and addition reactions to yield this compound . Another method involves the use of tropine-N-isopropyl nortropine ester as a raw material, with chloroform as a solvent and methyl bromide as a reagent .

Industrial Production Methods: Industrial production of this compound focuses on optimizing yield and reducing environmental impact. The process involves the recovery of volatile raw materials like methyl bromide to minimize damage to the ozone layer and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions: Ipratropium bromide undergoes various chemical reactions, including quaternization, where noratropine or a related compound reacts with isopropyl bromide to introduce the isopropyl group . This reaction is crucial for imparting the drug’s bronchodilatory and muscarinic antagonist properties.

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include ethyl phenylacetate, isopropyl tropanol, and methyl bromide. Reaction conditions often involve the use of solvents like chloroform and dichloromethane, with temperature control to optimize yield .

Major Products Formed: The primary product formed from these reactions is this compound itself, which is used in various pharmaceutical formulations for respiratory conditions .

Scientific Research Applications

Ipratropium bromide has a wide range of scientific research applications. In medicine, it is used to manage symptoms of chronic obstructive pulmonary disease and asthma by acting as a bronchodilator . It is also used in the treatment of rhinorrhea associated with the common cold and seasonal allergic rhinitis . In pharmaceutical research, this compound is studied for its efficacy and safety in various formulations, including dry powder inhalers . Additionally, it is used in analytical applications for quality control and calibration .

Comparison with Similar Compounds

Similar Compounds:

- Atropine

- Tiotropium bromide

- Albuterol

- Montelukast

- Prednisone

Uniqueness: Ipratropium bromide is unique among anticholinergic agents due to its specific action on muscarinic receptors in the airways, making it particularly effective as a bronchodilator . Compared to other bronchodilators like albuterol, which is a beta 2-adrenergic agonist, this compound has a different mechanism of action, providing an alternative treatment option for patients .

Biological Activity

Ipratropium bromide (IB) is a widely used anticholinergic medication primarily indicated for the management of chronic obstructive pulmonary disease (COPD) and asthma. Its biological activity is characterized by its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile. This article delves into these aspects, supported by data tables and research findings.

This compound is a non-selective antagonist of muscarinic acetylcholine receptors (M-cholinergic receptors). By blocking these receptors on bronchial smooth muscle, it inhibits the action of acetylcholine, leading to bronchodilation. This action is particularly beneficial in conditions characterized by bronchoconstriction, such as asthma and COPD.

Pharmacokinetics

This compound has a relatively low systemic absorption when administered via inhalation. Studies indicate that its water solubility is approximately 10 mg/ml, and it is primarily excreted unchanged in urine. The pharmacokinetic profile allows for rapid onset of action, typically within 15 minutes, with peak effects occurring around 1-2 hours post-inhalation .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Bioavailability | 7% (inhalation) |

| Peak Plasma Concentration | 0.2-0.5 ng/ml |

| Half-Life | 3-5 hours |

| Elimination Route | Renal (urine) |

Clinical Efficacy

Numerous studies have demonstrated the efficacy of this compound in improving pulmonary function in patients with obstructive airway diseases. A meta-analysis involving 1,483 adults with acute asthma revealed that the addition of ipratropium to beta-agonist therapy resulted in a significant improvement in forced expiratory volume in one second (FEV1) and reduced hospital admissions .

Table 2: Summary of Clinical Studies on this compound

Safety Profile

This compound is generally well tolerated; however, adverse effects can occur. Common side effects include dry mouth, throat irritation, and urinary retention. A case study highlighted severe urinary retention following intravenous administration combined with salbutamol, emphasizing the need for careful monitoring and dosage verification in clinical settings .

Case Studies

- Continuous Inhalation for Acute Asthma : A report suggested that large doses of continuously inhaled this compound were effective for bronchospasm unresponsive to beta-agonists, indicating its potential role in acute management scenarios .

- Medication Error Incident : A patient experienced significant side effects from an intravenous combination of this compound and salbutamol, leading to hospitalization due to acute urinary retention and tachycardia . This case underscores the importance of vigilance regarding medication administration routes and potential side effects.

Properties

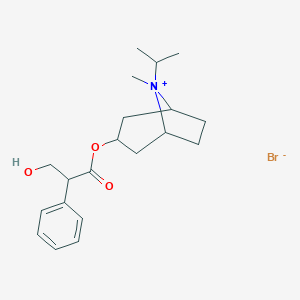

IUPAC Name |

[(1S,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30NO3.BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H/q+1;/p-1/t16-,17+,18?,19?,21?; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHLMOSXCXGLMMN-CLTUNHJMSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60205-81-4 (Parent) | |

| Record name | Ipratropium bromide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022254246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60858923, DTXSID10860753 | |

| Record name | Ipratropium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Isopropylnoratropine methobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22254-24-6, 24358-20-1, 58073-59-9, 60251-88-9 | |

| Record name | Ipratropium bromide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022254246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Isopropylnoratropine methobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024358201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (endo,Anti)-(1)-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo(3.2.1)octane bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058073599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (exo,Syn)-(1)-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo(3.2.1)octane bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060251889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ipratropium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Isopropylnoratropine methobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (exo,syn)-(±)-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo[3.2.1]octane bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.462 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ipratropium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Endo-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo[3.2.1]octane bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IPRATROPIUM BROMIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJV4X1P2Z1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of ipratropium bromide (Atrovent)?

A1: this compound is an anticholinergic drug, meaning it blocks the action of acetylcholine in the body. Specifically, it acts as a competitive antagonist at muscarinic receptors, primarily M₃ receptors found in smooth muscle, including the airways. [] By blocking acetylcholine's effects at these receptors, this compound prevents bronchoconstriction and reduces mucus secretion in the airways. [, ]

Q2: What are the downstream effects of this compound binding to its target?

A2: By antagonizing muscarinic receptors, this compound inhibits the parasympathetic nervous system's control over airway smooth muscle. This leads to bronchodilation, reducing airway resistance and improving airflow. [] Additionally, it inhibits mucus secretion, further aiding in relieving airway obstruction. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C₂₀H₃₀BrNO₃. Its molecular weight is 414.3 g/mol.

Q4: How does the presence of preservatives in this compound solutions affect their stability?

A4: Studies show that preservatives like benzalkonium chloride and ethylenediaminetetraacetic acid (EDTA) in some this compound solutions can negatively impact its stability and even induce bronchoconstriction in certain individuals. [, ] Preservative-free this compound solutions have demonstrated greater stability and reduced risk of paradoxical bronchospasm. []

Q5: Are there concerns regarding the migration of semivolatile compounds in this compound inhalation solutions?

A5: Yes, there are concerns about the migration of semivolatile compounds, like vanillin, through the low-density polyethylene (LDPE) vials often used to package this compound solutions. [] Research suggests that secondary packaging, such as foil pouches, can effectively prevent this migration and maintain drug product integrity. []

Q6: How does the combination of this compound with beta-2 agonists like salbutamol (Ventolin) or fenoterol affect bronchodilation in patients with asthma or chronic obstructive pulmonary disease (COPD)?

A6: Combining this compound with beta-2 agonists like salbutamol or fenoterol often leads to synergistic bronchodilation, surpassing the efficacy of either drug alone. [, , , , , , , , ] This combination therapy proves particularly beneficial in managing acute asthma exacerbations and severe COPD. [, ]

Q7: Can this compound be used with corticosteroids like budesonide (Pulmicort) in treating respiratory conditions?

A7: Yes, this compound is frequently combined with inhaled corticosteroids like budesonide to manage inflammatory respiratory diseases like asthma, COPD, and bronchiolitis. [, , , , , ] This combination provides both bronchodilation and anti-inflammatory effects, resulting in enhanced symptom control and improved lung function. [, ]

Q8: What are the clinical applications of this compound?

A8: this compound is primarily used to manage respiratory conditions characterized by bronchoconstriction and mucus hypersecretion. These include: * Chronic Obstructive Pulmonary Disease (COPD): this compound is a mainstay treatment for COPD, offering sustained bronchodilation and improving lung function. [, , , ] * Asthma: While not a first-line therapy for acute asthma attacks, this compound can be used alongside beta-2 agonists, particularly in severe cases. [, , , ] * Bronchiolitis: In infants and young children, this compound, often in combination with other medications, helps relieve wheezing and improve breathing difficulties associated with bronchiolitis. [, , , ] * Rhinitis: this compound nasal spray effectively reduces rhinorrhea (runny nose) associated with allergic and non-allergic rhinitis, including the common cold. []

Q9: What are the different formulations of this compound available for administration?

A10: this compound is available in various formulations, including: * Metered-dose inhalers (MDIs): These are handheld devices that deliver a precise dose of this compound as an aerosol directly into the lungs. [, ] * Nebulizers: Nebulizers convert liquid this compound into a fine mist that can be easily inhaled, making it suitable for infants and individuals with severe breathing difficulties. [, , ] * Nasal sprays: This formulation delivers this compound directly to the nasal passages, effectively managing rhinorrhea. [] * Inhalation powder: This dry powder formulation offers an alternative to aerosols and might be preferred by individuals sensitive to propellants. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.